N-Methylcoclaurine
Overview
Description
N-Methylcoclaurine is a benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological properties. This compound is a derivative of coclaurine and is involved in the biosynthesis of several important alkaloids, including morphine and codeine . It is found in various plant species, particularly those in the Ranunculales order, such as opium poppy and Japanese goldthread .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylcoclaurine can be synthesized through the methylation of coclaurine. The process involves the use of coclaurine N-methyltransferase, an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to coclaurine . The reaction typically occurs under mild conditions, with the enzyme showing high specificity for its substrate .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, Saccharomyces cerevisiae (yeast) can be engineered to express the necessary enzymes for the biosynthesis of benzylisoquinoline alkaloids, including this compound . This method offers a sustainable and scalable approach to producing these compounds.
Chemical Reactions Analysis
Types of Reactions
N-Methylcoclaurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under standard laboratory conditions, with specific temperatures and pH levels depending on the desired product .
Major Products
The major products formed from these reactions include various methylated and hydroxylated derivatives, which can have different pharmacological properties .
Scientific Research Applications
N-Methylcoclaurine has several scientific research applications:
Mechanism of Action
N-Methylcoclaurine exerts its effects through interactions with various molecular targets. The primary mechanism involves the methylation of coclaurine by coclaurine N-methyltransferase, which is essential for the biosynthesis of several bioactive alkaloids . The enzyme’s active site architecture facilitates substrate binding and catalysis, involving key residues such as F322, W329, E204, and H208 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylisoquinoline alkaloids such as:
- Coclaurine
- Reticuline
- Norcoclaurine
- S-N-Methylcoclaurine
Uniqueness
N-Methylcoclaurine is unique due to its specific role in the biosynthesis of bioactive alkaloids. Its methylation is a crucial step in the pathway leading to the formation of compounds like morphine and codeine, which have significant pharmacological importance .
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVLBSSPUTWLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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